tert-Butyl 3-(2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yloxy)propylcarbamate
Overview
Description
The compound “tert-Butyl 3-(2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yloxy)propylcarbamate” is a complex organic molecule. It contains several functional groups and heterocyclic moieties, including an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Scientific Research Applications
Synthesis Techniques : Research has explored the synthesis of related compounds. For instance, one-pot tandem palladium-catalyzed amination and intramolecular amidation techniques were used to synthesize 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones, demonstrating efficient methods for constructing similar complex molecular structures from available materials (Scott, 2006).
Antibacterial Applications : Novel derivatives similar to the compound have been synthesized and evaluated for antibacterial activity. For example, a series of novel 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives exhibited notable antibacterial properties, highlighting the potential of these compounds in medical applications (Prasad, 2021).
Antitumor Activity : Compounds containing the 1,2,4-oxadiazole moiety have been synthesized and tested for antitumor activity. For example, novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties showed promising results against a panel of cell lines, indicating the potential use of such compounds in cancer treatment (Maftei et al., 2013).
Synthesis of Intermediates for Drug Molecules : The compound plays a crucial role as an intermediate in the synthesis of targeted mTOR PROTAC molecules, an area of significant interest in drug development (Zhang et al., 2022).
Inhibitory Activity in Protein Kinases : Imidazo[4,5-c]pyridine 1,2,5-oxadiazol-3-yl template, closely related to the compound , has been optimized for inhibitory activity against mitogen and stress-activated protein kinase-1 (MSK-1), further emphasizing the potential therapeutic applications of such compounds (Bamford et al., 2005).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It is known that similar compounds interact with their targets, leading to various biological activities . This interaction could involve binding to the target receptor, leading to changes in the receptor’s activity.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a variety of biochemical pathways.
Result of Action
Similar compounds have been found to possess various biological activities , suggesting that this compound could have a range of effects at the molecular and cellular level.
Properties
IUPAC Name |
tert-butyl N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethylimidazo[4,5-c]pyridin-7-yl]oxypropyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN7O4/c1-5-26-13-10(28-8-6-7-21-17(27)29-18(2,3)4)9-22-14(19)11(13)23-16(26)12-15(20)25-30-24-12/h9H,5-8H2,1-4H3,(H2,20,25)(H,21,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDWCOGGFBVNMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=C2OCCCNC(=O)OC(C)(C)C)Cl)N=C1C3=NON=C3N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN7O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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